2-Amino-3-methoxybenzoyl chloride
Overview
Description
2-Amino-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the second position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-3-methoxybenzoyl chloride typically involves the chlorination of 2-Amino-3-methoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 2-Amino-3-methoxybenzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added. The mixture is then heated to reflux, allowing the reaction to proceed until the evolution of hydrogen chloride gas ceases .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar chlorination methods. The process involves the use of large reactors equipped with reflux condensers to handle the exothermic nature of the reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the product. After the reaction is complete, the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Amino-3-methoxybenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 2-Amino-3-methoxybenzoic acid.
Amines, Alcohols, Thiols: React with this compound to form amides, esters, and thioesters.
Water: Causes hydrolysis of the compound to form the corresponding acid.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2-Amino-3-methoxybenzoic acid: Formed by hydrolysis.
Scientific Research Applications
2-Amino-3-methoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify proteins by reacting with amino acid residues, thereby affecting the protein’s function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.
2-Amino-4-methoxybenzoyl chloride: Similar structure but with the methoxy group at the fourth position.
2-Amino-3-methylbenzoyl chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-Amino-3-methoxybenzoyl chloride is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-amino-3-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPPUTURPKNIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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